molecular formula C11H16BrN3O B2878721 2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol CAS No. 1343216-77-2

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol

Cat. No. B2878721
CAS RN: 1343216-77-2
M. Wt: 286.173
InChI Key: PJTCYJLWVQLXOR-UHFFFAOYSA-N
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Description

The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . This compound is likely to be used as a biochemical reagent in life science related research .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . The molecular formula is likely to be C9H12BrN3O , with an average mass of 242.116 Da and a monoisotopic mass of 241.021454 Da .


Physical And Chemical Properties Analysis

The compound “this compound” is likely to have a density of 1.5±0.1 g/cm^3, a boiling point of 358.1±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It’s also likely to have a molar refractivity of 54.9±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 164.3±3.0 cm^3 .

Scientific Research Applications

Hydrogen-bonding Patterns

Research into compounds similar to "2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol" has shown that hydrogen-bonding patterns are crucial in determining their structural characteristics. For example, compounds with similar frameworks exhibit bifurcated intra- and intermolecular hydrogen bonding, significantly influencing their crystal structures. Such understanding aids in the design of molecules with desired physical and chemical properties (Balderson et al., 2007).

Asymmetric Synthesis

Asymmetric synthesis utilizing chiral non-racemic lactams has led to the creation of enantiomerically pure piperidines, demonstrating the pivotal role of stereochemistry in synthesizing complex organic compounds. This method showcases the potential for creating pharmacologically active substances with high specificity (Micouin et al., 1994).

Synthesis of Piperazine and Piperidine Derivatives

Studies on the synthesis of piperazine and piperidine derivatives from specific lactams have highlighted the versatility of these frameworks in medicinal chemistry. Such compounds are starting points for developing drugs with various therapeutic applications, demonstrating the broad applicability of this chemical scaffold in drug discovery (Vardanyan, 2018).

Novel Routes to Complex Molecules

Innovative synthetic routes have been developed to achieve complex molecules incorporating the "this compound" structure. These methodologies offer new pathways for synthesizing compounds that could serve as key intermediates in pharmaceutical development (Shahinshavali et al., 2021).

Functionalized Crown Ethers

Research has also focused on developing building blocks for synthesizing functionalized crown ethers. Compounds related to "this compound" have been used to create crown ethers with potential applications in chemical sensors and molecular recognition (Nawrozkij et al., 2014).

Safety and Hazards

The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” may pose certain hazards. For example, similar compounds, such as “5-Bromo-2-(1-piperidinyl)pyrimidine”, are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, and possible respiratory system effects .

properties

IUPAC Name

2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCYJLWVQLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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